4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that contains both thiophene and thiazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with thiophen-2-ylamine: The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with thiophen-2-ylamine in the presence of a base such as triethylamine to form the intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with 1,4-thiazepane under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 5-chlorothiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism by which 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and thiazepane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-bromothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- 4-(5-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Uniqueness
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its bromine or methyl-substituted analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS3/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCYAPLKLUAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.